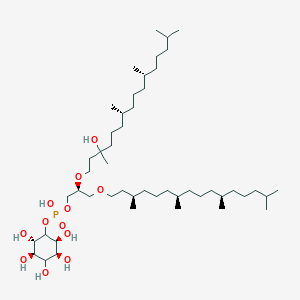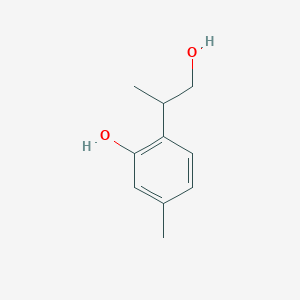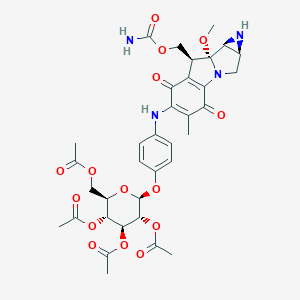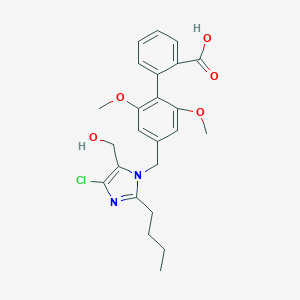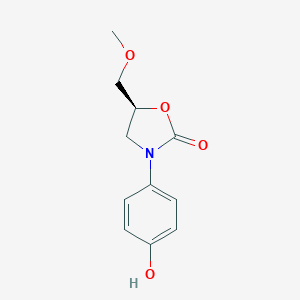
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone, also known as Linezolid, is an antibiotic used to treat various bacterial infections. It was first approved by the FDA in 2000 and has since become an important tool in the fight against antibiotic-resistant bacteria. In
Mécanisme D'action
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and the subsequent translation of mRNA into protein. This leads to the inhibition of bacterial growth and ultimately results in bacterial death.
Biochemical and Physiological Effects:
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It is absorbed well orally and has good tissue penetration, allowing it to be effective in treating infections in various parts of the body. It has also been shown to have a low potential for drug interactions, making it a safe choice for patients taking other medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone in lab experiments is its broad-spectrum activity against various types of bacteria. This makes it a useful tool in studying the mechanisms of bacterial infection and the development of antibiotic resistance. However, one limitation is that it is only effective against certain types of bacteria and may not be suitable for all research purposes.
Orientations Futures
There are several potential future directions for (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone research. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of focus is the use of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone in combination with other antibiotics to enhance its effectiveness against resistant bacteria. Additionally, there is ongoing research into the mechanisms of bacterial resistance to (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone and the development of strategies to overcome this resistance.
Méthodes De Synthèse
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is synthesized through a multi-step process that involves the reaction of 4-cyanophenylglycine with 2-methoxypropene to form an intermediate compound. This intermediate is then reacted with ethyl chloroformate to form a carbamate, which is subsequently cyclized to form the oxazolidinone ring. The final step involves the reduction of the cyano group to a primary amine, resulting in the formation of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone.
Applications De Recherche Scientifique
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has been extensively studied for its efficacy in treating bacterial infections, particularly those caused by gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also been shown to be effective against certain gram-negative bacteria, including Haemophilus influenzae and Neisseria gonorrhoeae.
Propriétés
IUPAC Name |
(5S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIOZVFOWKTIH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

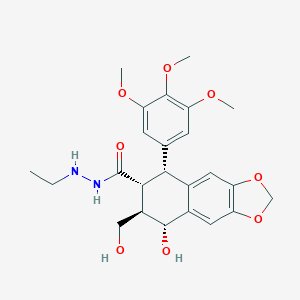


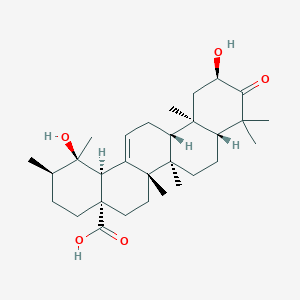
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
